4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)-
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Overview
Description
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- is a chemical compound belonging to the class of benzopyranones It is characterized by the presence of a bromine atom at the 6th position and a 2-methylphenyl group at the 2nd position of the benzopyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- can be achieved through several methods. One common approach involves the bromination of flavanone, followed by further reactions to introduce the 2-methylphenyl group. Another method includes the synthesis from 2′-hydroxychalcone dibromide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of bromine or bromine-containing reagents, solvents like acetic acid, and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-(4H)-4-benzopyranone:
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-:
Uniqueness
4H-1-Benzopyran-4-one, 6-bromo-2-(2-methylphenyl)- is unique due to the presence of both the bromine atom and the 2-methylphenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
88952-79-8 |
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Molecular Formula |
C16H11BrO2 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
6-bromo-2-(2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c1-10-4-2-3-5-12(10)16-9-14(18)13-8-11(17)6-7-15(13)19-16/h2-9H,1H3 |
InChI Key |
OPNDGMXTQUWZJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Origin of Product |
United States |
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